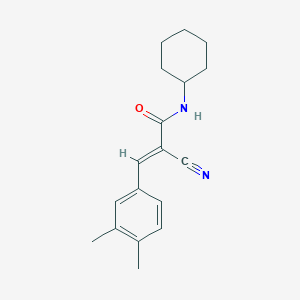

(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

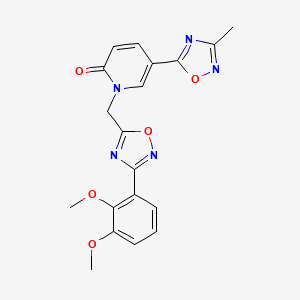

(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enaminoketones in Organic Synthesis

Enaminoketones and similar compounds serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. Jirkovsky (1974) discussed the preparation and halogenation of a series of N-substituted 3-amino-2-cyclohexen-1-ones and their derivatives, highlighting their reactivity and potential in synthesizing various organic compounds. These studies demonstrate the utility of enaminoketones in forming salts, enol-ketimine forms, and further reacting with phenyl isocyanates to yield substituted carboxamides and thiocarboxamides (Jirkovsky, 1974).

Catalysis and Material Science

Enaminone derivatives have been investigated for their catalytic properties and applications in material science. For example, Wang et al. (2011) reported on a catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity in the hydrogenation of phenol derivatives to cyclohexanone, a key intermediate in the chemical industry (Wang et al., 2011).

Heterocyclic Synthesis

Compounds related to enaminones are pivotal in the synthesis of heterocyclic compounds. Abdel-Khalik et al. (2004) explored enaminones as building blocks for synthesizing nicotinic acid and thienopyridine derivatives, showcasing their importance in constructing pharmacologically relevant heterocycles (Abdel-Khalik et al., 2004).

Antimycobacterial Activity

Enaminone derivatives have also been synthesized and evaluated for their antimycobacterial activity, indicating their potential in drug discovery efforts against Mycobacterium tuberculosis. Sanna et al. (2002) synthesized a series of enaminone derivatives and assessed their growth inhibition of Mycobacterium tuberculosis, revealing structure-activity relationships valuable for further antitubercular drug development (Sanna et al., 2002).

Propiedades

IUPAC Name |

(E)-2-cyano-N-cyclohexyl-3-(3,4-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-13-8-9-15(10-14(13)2)11-16(12-19)18(21)20-17-6-4-3-5-7-17/h8-11,17H,3-7H2,1-2H3,(H,20,21)/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRYGFXHODLROC-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)

![N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2670047.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)

![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2670060.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670063.png)

![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)